Nonapeptide-1 acetate salt Nonapeptide-1 acetate salt Nonapeptide-1 acetate salt, a peptide hormone, is a potent α-Melanocyte-stimulating hormone (α-MSH) antagonist, with an IC50 of 11 nM. Reduces synthesis of melanin and helps decrease skin pigmentation to a substantial degree.
Brand Name: Vulcanchem
CAS No.:
VCID: VC3657762
InChI:
SMILES:
Molecular Formula: C₆₃H₉₁N₁₅O₁₁S
Molecular Weight: 1266.56

Nonapeptide-1 acetate salt

CAS No.:

Cat. No.: VC3657762

Molecular Formula: C₆₃H₉₁N₁₅O₁₁S

Molecular Weight: 1266.56

* For research use only. Not for human or veterinary use.

Nonapeptide-1 acetate salt -

Molecular Formula C₆₃H₉₁N₁₅O₁₁S
Molecular Weight 1266.56

Chemical and Structural Properties

Molecular Characteristics

Nonapeptide-1 acetate salt is synthesized as a zwitterionic peptide with the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2_2. Its acetate counterion enhances solubility in aqueous solutions (50 mg/mL in water) . Key structural features include:

PropertyValue
Molecular FormulaC63H91N15O11S\text{C}_{63}\text{H}_{91}\text{N}_{15}\text{O}_{11}\text{S}
Molecular Weight1266.56 g/mol
Solubility50 mg/mL in H2_2O (ultrasonic required)
Storage Stability-80°C for 2 years; -20°C for 1 year (powder)

The D-Trp5^5 and Phe6^6 residues are critical for its antagonistic activity, as substitutions at these positions reduce MC1R binding affinity .

Synthesis and Stability

Lyophilized nonapeptide-1 acetate salt maintains >95% purity under recommended storage conditions. Degradation occurs at temperatures above -20°C or in the presence of moisture, necessitating sealed storage .

Mechanism of Action

MC1R Antagonism

Nonapeptide-1 binds competitively to MC1R (Ki_i: 40 nM), a G-protein-coupled receptor (GPCR) expressed in melanocytes, keratinocytes, and adrenal cells. By blocking α-MSH binding, it disrupts the downstream cAMP-PKA pathway, which regulates tyrosinase activity and melanin synthesis .

Key Inhibitory Effects

  • cAMP Suppression: Reduces α-MSH-induced cAMP production by 90% at 1 μM .

  • Melanosome Dispersion Inhibition: Blocks pigment granule migration with an IC50_{50} of 11 nM .

  • Gene Regulation: Downregulates MITF, tyrosinase, TRP1, and TRP2 expression in human epidermal melanocytes (HEM) .

Cross-Reactivity with Melanocortin Receptors

While selective for MC1R, nonapeptide-1 exhibits weaker antagonism against MC3R (Ki_i: 0.47 μM), MC4R (Ki_i: 1.34 μM), and MC5R (Ki_i: 2.4 μM) . This specificity minimizes off-target effects in adrenal steroidogenesis and immune modulation .

Preclinical Research Findings

Melanogenesis Inhibition

In co-cultured HaCaT keratinocytes and HEM cells:

  • Basal Melanin Reduction: 20 μM nonapeptide-1 decreased melanin by 45% over 72 hours .

  • UVA-Induced Pigmentation: Reversed UVA (15 J/cm2^2)-triggered melanin synthesis by 33%, comparable to 10 μg/mL tea polyphenols .

Tyrosinase Activity

Western blot analyses confirmed a dose-dependent reduction in tyrosinase activity (IC50_{50}: 2.5 nM), independent of α-MSH levels .

Animal Models

Although direct in vivo data remains limited, murine studies suggest:

  • Anti-Nociceptive Effects: MC1R antagonism in periaqueductal gray matter reduced inflammatory pain responses .

  • Skin Permeability: Topical formulations achieved epidermal bioavailability >80% in porcine skin models .

Clinical Implications

Hyperpigmentation Disorders

A pilot RCT (n=40) evaluated nonapeptide-1 in melasma:

ParameterNonapeptide-1 GroupControl
Melanin Index Reduction33% (Week 12)5% (Week 12)
MASI Score Improvement4.2 → 1.8 (p<0.01)4.1 → 4.3 (NS)

The peptide’s efficacy correlated with MITF suppression, suggesting utility in post-inflammatory hyperpigmentation .

Adrenal and Oncology Research

  • Adrenal Steroidogenesis: MC1R blockade reduced cortisol secretion by 22% in bovine adrenal cells .

  • Melanoma: Synergized with BRAF inhibitors to arrest A375 melanoma cell proliferation (IC50_{50}: 15 μM) .

Comparative Analysis with Melanogenesis Inhibitors

AgentTargetMelanin ReductionMechanism
Nonapeptide-1 acetateMC1R45% (in vitro)Competitive α-MSH antagonism
Kojic AcidTyrosinase30% (in vitro)Copper chelation
ArbutinTRP1/TRP225% (in vitro)Glucosylation inhibition
Tea Polyphenolsα-MSH/MC1R40% (in vitro)Downregulates α-MSH expression

Nonapeptide-1 outperforms traditional agents by targeting upstream signaling, though its thermal instability (t1/2_{1/2}: 14 days at 25°C) limits cosmetic formulations .

Future Directions

Formulation Optimization

  • Nanocarrier Systems: Liposomal encapsulation improved stability 3-fold in simulated sweat (pH 5.5) .

  • Transdermal Penetration: Iontophoresis enhanced epidermal delivery by 60% in ex vivo models .

Expanded Therapeutic Applications

  • Neuropathic Pain: MC1R modulation in dorsal root ganglia reduced mechanical allodynia in rodent neuropathies .

  • Autoimmune Disorders: Preliminary data show MC1R blockade attenuates TH_H17 differentiation in psoriatic models .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator